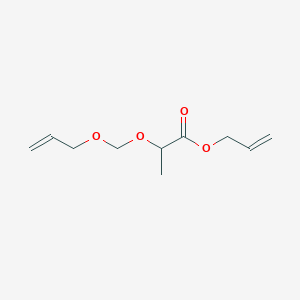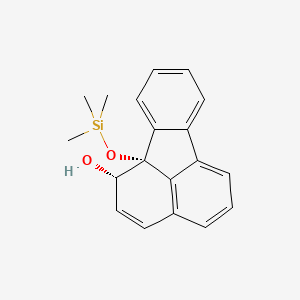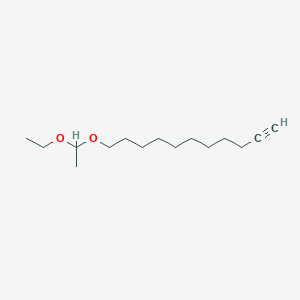![molecular formula C14H20OSSi B14413941 Trimethyl{[5-(phenylsulfanyl)cyclopent-1-en-1-yl]oxy}silane CAS No. 81401-33-4](/img/structure/B14413941.png)
Trimethyl{[5-(phenylsulfanyl)cyclopent-1-en-1-yl]oxy}silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl{[5-(phenylsulfanyl)cyclopent-1-en-1-yl]oxy}silane is a chemical compound known for its unique structure and properties It consists of a trimethylsilane group attached to a cyclopentene ring, which is further substituted with a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[5-(phenylsulfanyl)cyclopent-1-en-1-yl]oxy}silane typically involves the reaction of a cyclopentene derivative with a phenylsulfanyl group, followed by the introduction of a trimethylsilane group. The reaction conditions often include the use of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst, such as a palladium complex, to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Trimethyl{[5-(phenylsulfanyl)cyclopent-1-en-1-yl]oxy}silane undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding a simpler cyclopentene derivative.
Substitution: The trimethylsilane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution. The reactions are typically carried out under mild to moderate temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution of the trimethylsilane group can introduce various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
Trimethyl{[5-(phenylsulfanyl)cyclopent-1-en-1-yl]oxy}silane has several scientific research applications, including:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules.
Material Science: The compound can be used in the development of novel materials with unique properties, such as enhanced thermal stability or electrical conductivity.
Medicinal Chemistry: Researchers explore its potential as a precursor for the synthesis of biologically active compounds.
Catalysis: It can act as a ligand or catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism by which Trimethyl{[5-(phenylsulfanyl)cyclopent-1-en-1-yl]oxy}silane exerts its effects involves interactions with specific molecular targets and pathways. The phenylsulfanyl group can participate in electron transfer processes, while the trimethylsilane group can stabilize reactive intermediates. These interactions facilitate various chemical transformations, making the compound valuable in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
- Trimethyl{[(1E)-1-(phenylsulfanyl)-1-decen-1-yl]oxy}silane
- Trimethyl{[(1E)-1-(phenylsulfanyl)-1-octen-1-yl]oxy}silane
- Trimethyl{[(1E)-1-(phenylsulfanyl)-1-hexen-1-yl]oxy}silane
Uniqueness
Trimethyl{[5-(phenylsulfanyl)cyclopent-1-en-1-yl]oxy}silane is unique due to its cyclopentene ring structure, which imparts distinct reactivity compared to linear or branched analogs. The presence of the phenylsulfanyl group also enhances its versatility in various chemical reactions, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
81401-33-4 |
|---|---|
Molecular Formula |
C14H20OSSi |
Molecular Weight |
264.46 g/mol |
IUPAC Name |
trimethyl-(5-phenylsulfanylcyclopenten-1-yl)oxysilane |
InChI |
InChI=1S/C14H20OSSi/c1-17(2,3)15-13-10-7-11-14(13)16-12-8-5-4-6-9-12/h4-6,8-10,14H,7,11H2,1-3H3 |
InChI Key |
WMJSXJGWOAVATO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=CCCC1SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Bis{4-[2-(pyridin-2-yl)ethenyl]phenyl} benzene-1,3-dicarboxylate](/img/structure/B14413881.png)


![4-Methyl-N-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-1,3,5-triazin-2-amine](/img/structure/B14413899.png)

![2-(2,4-dimethylphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14413907.png)




